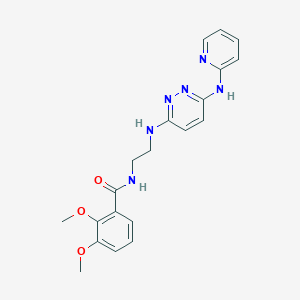

2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Description

This compound features a 2,3-dimethoxybenzamide core linked via an ethylenediamine chain to a pyridazine ring substituted with a pyridin-2-ylamino group. The structure combines electron-donating methoxy groups with a pyridazine heterocycle, which may influence solubility, bioavailability, and target binding.

Properties

IUPAC Name |

2,3-dimethoxy-N-[2-[[6-(pyridin-2-ylamino)pyridazin-3-yl]amino]ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O3/c1-28-15-7-5-6-14(19(15)29-2)20(27)23-13-12-22-17-9-10-18(26-25-17)24-16-8-3-4-11-21-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNBIFYBYWVDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Core Benzamide Modifications

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :

- Key Differences : Replaces the 2,3-dimethoxy groups with a 3-methyl substituent and introduces a hydroxylated tertiary amine.

- Functional Impact : The hydroxyl group enables metal coordination (N,O-bidentate directing group), making it suitable for catalytic applications, unlike the target compound’s methoxy-driven electronic effects .

- N-(3-Hydroxypyridin-2-yl)Benzamide (): Key Differences: Attaches benzamide to a hydroxypyridine ring instead of dimethoxybenzene.

2.2. Heterocyclic Variations

- Thiazole/Isoxazole Derivatives (): Example: N-[2-[[3-(Trifluoromethyl)-2-Pyridinyl]Amino]Ethyl]-2-[[(2-Methyl-4-Thiazolyl)Methyl]Thio]-Benzamide. Key Differences: Replaces pyridazine with thiazole/isoxazole and introduces thioether linkages. Functional Impact: Thiazole’s sulfur atom and trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the pyridazine’s nitrogen-rich structure. These derivatives are explored for anticancer and antiviral applications .

- Benzodioxin-Pyridine Hybrid (): Example: 6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-[(Dimethylamino)Methyl]Phenyl]-2-Methoxy-Pyridin-3-Amine. Key Differences: Replaces benzamide with a pyridinylamine and incorporates a benzodioxin ring. Functional Impact: The benzodioxin moiety improves rigidity and oxidative stability, contrasting with the target compound’s flexible ethylenediamine linker .

2.3. Aminoethyl Chain Modifications

- Dimethylaminoethoxy Substitution (): Example: 4-[2-(Dimethylamino)Ethoxy]-N-[[(3R)-5-(6-Methoxypyridin-2-yl)-2,3-Dihydro-1,4-Benzodioxin-3-yl]Methyl]Benzamide. Key Differences: Uses a dimethylaminoethoxy side chain instead of pyridazine-linked ethylenediamine. Functional Impact: The charged dimethylamino group enhances solubility, while the methoxypyridyl-benzodioxin system provides stereochemical complexity for receptor targeting .

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings. Key steps include:

- Pyridazine core formation : Bromination of pyridazine precursors followed by amination with pyridin-2-ylamine .

- Methoxy group introduction : Methoxylation using dimethyl sulfate or methanol under alkaline conditions .

- Amide coupling : Reaction of 2,3-dimethoxybenzoyl chloride with the ethylenediamine-linked pyridazine intermediate in anhydrous dichloromethane with a base (e.g., triethylamine) .

- Critical conditions : Temperature (0–5°C for amidation), solvent polarity (DMF for polar intermediates), and pH control (pH 7–8 for amine stability) .

Q. Table 1: Reaction Optimization Parameters

| Step | Solvent | Temperature | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridazine amination | DMF | 80°C | K₂CO₃ | 65–75 | |

| Methoxylation | Methanol | Reflux | H₂SO₄ | 80–85 | |

| Amide coupling | DCM | 0–5°C | Triethylamine | 70–78 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methoxy groups (δ 3.8–4.0 ppm for OCH₃) and amide protons (δ 8.2–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and monitor reaction progress .

Q. What are the key structural features influencing its reactivity and bioactivity?

- Methodological Answer :

- Pyridazine ring : Enables π-π stacking with biological targets (e.g., kinase ATP pockets) .

- Methoxy groups : Enhance solubility and modulate electronic effects on the benzamide moiety .

- Ethylenediamine linker : Facilitates conformational flexibility for target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?

- Methodological Answer :

- Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and controls .

- Structural analogs : Compare activity of derivatives (e.g., pyridazine vs. pyrimidine cores) to identify critical pharmacophores .

- Data normalization : Adjust for batch-to-batch purity variations (HPLC) and solvent effects (DMSO vs. saline) .

Q. Table 2: Bioactivity Comparison of Analogues

| Compound | Target | IC₅₀ (nM) | Purity (%) | Reference |

|---|---|---|---|---|

| Parent compound | Kinase X | 120 ± 15 | 95 | |

| 6-Ethylbenzo[d]thiazol derivative | Kinase X | 85 ± 10 | 98 | |

| Imidazopyridine analogue | Kinase Y | 220 ± 30 | 90 |

Q. What computational approaches predict target interactions and binding modes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase domains using PyMOL for visualization .

- Density Functional Theory (DFT) : Calculate charge distribution on pyridazine N-atoms to predict nucleophilic sites .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How can reaction mechanisms involving functional groups (e.g., amidation) be optimized?

- Methodological Answer :

- Kinetic studies : Use in situ FTIR to monitor carbonyl intermediates during amide coupling .

- Solvent screening : Compare DCM (low polarity) vs. THF (moderate polarity) for reaction efficiency .

- Catalyst selection : Test HOBt/EDCI vs. DCC for carbodiimide-mediated coupling yields .

Q. What challenges arise in scaling up synthesis, and how can they be addressed?

- Methodological Answer :

- Batch reproducibility : Implement process analytical technology (PAT) for real-time HPLC monitoring .

- Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) for large-scale purity .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.